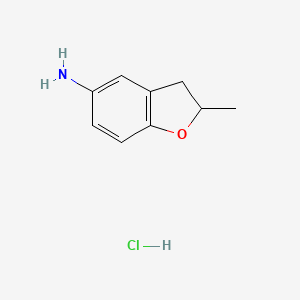

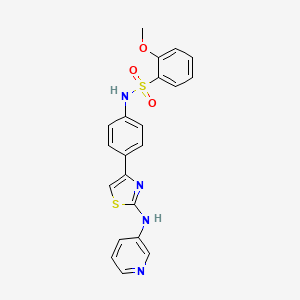

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

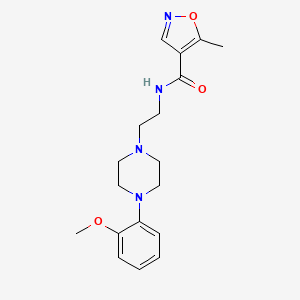

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide” is a chemical compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine motifs, which this compound is a part of, are five-membered heterocycles having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidine derivatives show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .Scientific Research Applications

Synthesis and Chemical Reactions

- Research has shown that N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine can undergo rearrangement reactions to yield chiral pyrrolidin-3-ones, highlighting a mechanistic pathway for the synthesis of novel organic compounds (P. Králová et al., 2019).

- The allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones has been successfully prepared, demonstrating a method for the synthesis of homoallylamines with a focus on stereoselectivity and the influence of Lewis acid complexation (E. Marcantoni et al., 2002).

- Innovative methods have been developed for the synthesis of sulfonamide derivatives with potential applications in catalysis and material science. For instance, the synthesis of new 1,4,2-dithiazine rings from derivatives of N-(2-phenylethene-l-sulfonyl)-N′-alkylthioureas has been explored, presenting a novel heterocyclic system (K. Hasegawa & S. Hirooka, 1972).

Catalysis and Material Science

- Sulfonamides have been utilized in the development of catalytic systems for the synthesis of compounds like 3-aryl-2-oxazolidinones from CO2, ethylene oxide, and anilines, showcasing their role in environmentally friendly chemical processes and CO2 capture technologies (S. Sadeghzadeh et al., 2017).

- The creation of sulfonated polytriazoles from a new fluorinated diazide monomer highlights the potential of sulfonamide derivatives in producing materials with high thermal and chemical stabilities, suitable for applications such as proton exchange membranes (Asheesh Singh et al., 2014).

Antimicrobial Studies

- Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, underscoring the potential of these compounds in developing new antimicrobial agents. One study highlighted the synthesis and evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, with some compounds showing promising activity against Gram-positive and Gram-negative bacteria, as well as fungi (A. Fadda et al., 2016).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from entering the S phase for DNA replication . This can have downstream effects on various cellular processes, including cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By potentially inhibiting CDK2, the compound could induce cell cycle arrest, affecting cell proliferation and potentially promoting apoptosis .

properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-2-8-19(15,16)13-11-5-3-6-12(10-11)14-7-4-9-20(14,17)18/h3,5-6,10,13H,2,4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIVSIDBZNOVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)